molecular formula C10H14N2O3S B5784397 N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B5784397
M. Wt: 242.30 g/mol
InChI Key: IXBNCCOHDBGZEL-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a phenyl ring substituted with a methyl(methylsulfonyl)amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline, which undergoes a reduction reaction to form 3-aminophenylamine.

    Sulfonylation: The 3-aminophenylamine is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-aminophenyl)methylsulfonamide.

    Methylation: The resulting sulfonamide is methylated using methyl iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-sulfamoylphenyl)acetamide: Similar structure but with a sulfamoyl group instead of a methyl(methylsulfonyl)amino group.

    N-(3-methylphenyl)acetamide: Lacks the sulfonyl group, making it less polar and potentially less active in certain applications.

    N-(3-chlorophenyl)acetamide: Contains a chlorine substituent, which can alter its reactivity and biological activity.

Uniqueness

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is unique due to the presence of the methyl(methylsulfonyl)amino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)11-9-5-4-6-10(7-9)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBNCCOHDBGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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